molecular formula C17H12N4O2S2 B2972189 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1795295-64-5

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2972189
M. Wt: 368.43
InChI Key: PKCWYMPFSWTMPY-UHFFFAOYSA-N
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Description

“N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Potential

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide, and its derivatives, have been extensively studied for their potential anticancer properties. For instance, a study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers, often showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis Techniques

The compound's derivatives have also been synthesized through various innovative techniques. For example, copper-catalyzed intramolecular cyclization was employed to synthesize N-benzothiazol-2-yl-amides, demonstrating the compound's versatile synthetic applicability (Wang et al., 2008).

Biological Activity

Further research into benzo[b]thiophene derivatives, like the one , revealed a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010). Additionally, novel Schiff bases derived from 2-aminobenzothiazole nucleus displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also exhibiting non-cytotoxic concentrations (Palkar et al., 2017).

Angiotensin II Receptor Antagonistic Activities

Compounds containing the 1,2,4-oxadiazole ring, a key component of the molecule , have been shown to possess angiotensin II receptor antagonistic activities. These findings are significant for cardiovascular drug development (Kohara et al., 1996).

Nematocidal Activity

Moreover, the compound's derivatives have demonstrated notable nematocidal activity, offering potential applications in agricultural pest control (Liu et al., 2022).

Crystal Structure Analysis

Crystal structure analysis of related compounds has provided deeper insight into the molecular configuration and stability of these compounds, which is crucial for understanding their biological activity (Sharma et al., 2016).

Antimicrobial and Antitumor Agents

The synthesis of nitrogen heterocycles bearing the carboxamide moiety, similar to our compound of interest, has shown potential as antitumor agents, with some compounds demonstrating potent cytotoxic activities against cancer cell lines (Bakare, 2021).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various therapeutic areas, as well as in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-15(17-19-10-3-1-2-4-12(10)25-17)18-11-7-8-24-13(11)16-20-14(21-23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCWYMPFSWTMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide

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